molecular formula C6H13NO2 B8785560 methyl 3-aminopentanoate

methyl 3-aminopentanoate

Cat. No.: B8785560
M. Wt: 131.17 g/mol
InChI Key: STSLIPZQSYMYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 3-aminopentanoate is an organic compound that belongs to the class of amino acid esters It is derived from pentanoic acid, which is a straight-chain alkyl carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 3-aminopentanoate can be synthesized through the esterification of 3-amino-pentanoic acid with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which offers mild reaction conditions and good yields . Another method involves refluxing a reaction mixture of the free amino acid, methanol, and a strong acid, followed by concentration and repeated addition of methanol .

Industrial Production Methods

Industrial production of amino acid methyl esters often involves the use of large-scale esterification processes. These processes typically employ strong acids like sulfuric acid as catalysts and involve heating the reaction mixture to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

methyl 3-aminopentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino acid esters.

Scientific Research Applications

methyl 3-aminopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-aminopentanoate involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the ester group can undergo hydrolysis to release the corresponding amino acid. These interactions can influence the compound’s biological activity and its role in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-pentanoic acid methyl ester: Similar in structure but lacks the amino group.

    3-Hydroxy-pentanoic acid methyl ester: Contains a hydroxyl group instead of an amino group.

    3-Oxo-pentanoic acid methyl ester: Contains a keto group instead of an amino group.

Uniqueness

methyl 3-aminopentanoate is unique due to the presence of both an amino group and an ester group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis and pharmaceutical applications.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

methyl 3-aminopentanoate

InChI

InChI=1S/C6H13NO2/c1-3-5(7)4-6(8)9-2/h5H,3-4,7H2,1-2H3

InChI Key

STSLIPZQSYMYNW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)OC)N

Origin of Product

United States

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